Cas no 59756-57-9 (1-Phenyl-3-(3-(trifluoromethyl)phenyl)propan-2-one)

1-Phenyl-3-(3-(trifluoromethyl)phenyl)propan-2-one structure
59756-57-9 structure
Product Name:1-Phenyl-3-(3-(trifluoromethyl)phenyl)propan-2-one
CAS No:59756-57-9
MF:C16H13F3O
MW:278.269035100937
CID:57475
PubChem ID:108830
Update Time:2025-11-01

1-Phenyl-3-(3-(trifluoromethyl)phenyl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-Phenyl-3-(3-(trifluoromethyl)phenyl)propan-2-one
    • 1-Phenyl-3-[3-(trifluoromethyl)phenyl]propan-2-one
    • 1-Phenyl-3-[3-(trifluoromethyl)phenyl]acetone
    • EINECS 261-915-0
    • C16-H13-F3-O
    • 1-Phenyl-3-[3-(trifluoromethyl)phenyl]-2-propanone
    • 1-Phenyl-3-(3-(trifluoromethyl)phenyl)acetone
    • AKOS011914695
    • 2-Propanone, 1-phenyl-3-(3-(trifluoromethyl)phenyl)-
    • TS-00959
    • 1-Phenyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-2-propanone
    • 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-
    • DTXSID8069359
    • N14187
    • 1-PHENYL-3-(3-TRIFLUOROMETHYLPHENYL)-2-PROPANONE
    • FT-0626491
    • C16H13F3O
    • 1-Phenyl-3-[3-(trifluoromethyl) phenyl]acetone
    • 59756-57-9
    • CS-0363803
    • SCHEMBL10900761
    • MDL: MFCD09833192
    • Inchi: 1S/C16H13F3O/c17-16(18,19)14-8-4-7-13(9-14)11-15(20)10-12-5-2-1-3-6-12/h1-9H,10-11H2
    • InChI Key: MHBVFQPMQKODRK-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)CC(CC1C=CC=CC=1)=O)(F)F

Computed Properties

  • Exact Mass: 278.09200
  • Monoisotopic Mass: 278.09184952g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 4.05970

1-Phenyl-3-(3-(trifluoromethyl)phenyl)propan-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019111896-1g
1-Phenyl-3-(3-(trifluoromethyl)phenyl)propan-2-one
59756-57-9 95%
1g
$400.00 2023-09-01
Chemenu
CM132368-1g
1-phenyl-3-(3-(trifluoromethyl)phenyl)propan-2-one
59756-57-9 95%
1g
$*** 2023-03-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1434473-1g
1-Phenyl-3-(3-(trifluoromethyl)phenyl)propan-2-one
59756-57-9 95+%
1g
¥3133.00 2024-05-07
Crysdot LLC
CD12057235-1g
1-Phenyl-3-(3-(trifluoromethyl)phenyl)propan-2-one
59756-57-9 95+%
1g
$352 2024-07-24

1-Phenyl-3-(3-(trifluoromethyl)phenyl)propan-2-one Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:59756-57-9)1-Phenyl-3-[3-(trifluoromethyl)phenyl]acetone
Order Number:sfd4227
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 1-Phenyl-3-(3-(trifluoromethyl)phenyl)propan-2-one

Professional Introduction to 1-Phenyl-3-(3-(trifluoromethyl)phenyl)propan-2-one (CAS No. 59756-57-9)

1-Phenyl-3-(3-(trifluoromethyl)phenyl)propan-2-one, with the CAS number 59756-57-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, featuring a phenyl group and a trifluoromethyl-substituted phenyl moiety, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry.

The compound's structure consists of a propanone backbone, which is functionalized with two aromatic rings. The presence of a trifluoromethyl group at the para position of one of the phenyl rings enhances its electronic properties, making it a valuable candidate for various chemical transformations. This feature contributes to the compound's stability and reactivity, which are crucial factors in drug design and synthesis.

In recent years, there has been growing interest in the development of novel pharmaceutical agents that incorporate fluorinated aromatic rings. The trifluoromethyl group is particularly noteworthy because it can influence the metabolic stability, lipophilicity, and binding affinity of a molecule. These attributes are essential for optimizing drug candidates for clinical use.

One of the most compelling aspects of 1-Phenyl-3-(3-(trifluoromethyl)phenyl)propan-2-one is its potential role as an intermediate in the synthesis of biologically active compounds. Researchers have explored its utility in creating more complex molecules with therapeutic properties. For instance, derivatives of this compound have been investigated for their anti-inflammatory and analgesic effects. The combination of the phenyl and trifluoromethyl groups provides a versatile scaffold that can be modified to target specific biological pathways.

The pharmacological activity of this compound is influenced by its interaction with biological targets such as enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group can modulate the electronic distribution within the molecule, affecting its binding affinity and efficacy. This has led to studies aimed at identifying optimal substituents that enhance the pharmacokinetic profile of drug candidates.

Recent advancements in computational chemistry have enabled more precise predictions of molecular properties, including those of 1-Phenyl-3-(3-(trifluoromethyl)phenyl)propan-2-one. Molecular modeling techniques have been employed to understand how structural modifications affect biological activity. These studies have provided valuable insights into the design of next-generation pharmaceuticals that are more effective and have fewer side effects.

The synthesis of this compound involves multi-step organic reactions that require careful optimization. Key steps include Friedel-Crafts alkylation, condensation reactions, and functional group transformations. The use of advanced synthetic methodologies ensures high yields and purity, which are critical for pharmaceutical applications.

In addition to its pharmaceutical potential, 1-Phenyl-3-(3-(trifluoromethyl)phenyl)propan-2-one has shown promise in materials science. Its unique electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to fine-tune its properties through structural modifications opens up new possibilities for developing innovative materials with enhanced performance.

The compound's stability under various conditions is another area of interest. Studies have examined its behavior under different environmental stressors, such as temperature and humidity changes. Understanding these factors is crucial for ensuring that pharmaceutical products remain effective throughout their shelf life.

Ethical considerations are also important in the development and use of compounds like 1-Phenyl-3-(3-(trifluoromethyl)phenyl)propan-2-one. Research must be conducted with strict adherence to regulatory guidelines to ensure safety and efficacy. Collaborative efforts between chemists, pharmacologists, and clinicians are essential for translating laboratory discoveries into viable therapeutic agents.

The future prospects for this compound are promising, with ongoing research aimed at uncovering new applications and refining synthetic routes. As our understanding of molecular interactions continues to evolve, so too will our ability to harness the potential of compounds like 1-Phenyl-3-(3-(trifluoromethyl)phenyl)propan-2-one. This will undoubtedly contribute to advancements in both medicine and materials science.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:59756-57-9)1-Phenyl-3-[3-(trifluoromethyl)phenyl]acetone
sfd4227
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email